4-oxo-4H-chromene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4H-chromene-7-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.
Mechanism of Action
Target of Action
It is known that 2h/4h-chromene, a class of compounds to which 4-oxo-4h-chromene-7-carbonitrile belongs, exhibits a variety of biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities suggest that this compound may interact with a range of biological targets.
Mode of Action
It is known that 4h-chromene derivatives can exhibit their biological activities through multiple mechanisms For instance, they can inhibit the growth of cancer cells, suppress convulsions, or kill microbes
Biochemical Pathways
Given the broad range of biological activities associated with 4h-chromene derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways related to cell proliferation, neuronal signaling, microbial metabolism, cholinergic signaling, tuberculosis infection, and glucose metabolism, among others.
Result of Action
Given the broad range of biological activities associated with 4h-chromene derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels. These could potentially include effects on cell proliferation, neuronal activity, microbial growth, cholinergic signaling, tuberculosis infection, and glucose metabolism, among others.
Biochemical Analysis
Cellular Effects
The available literature does not provide specific details on how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The available literature does not provide detailed information on how this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The available literature does not provide specific details on the compound’s stability, degradation, or any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The available literature does not provide specific details on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
Metabolic Pathways
The available literature does not provide specific details on the enzymes or cofactors that this compound interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The available literature does not provide specific details on any transporters or binding proteins that this compound interacts with, or any effects on its localization or accumulation .
Subcellular Localization
The available literature does not provide specific details on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxo-4H-chromene-7-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile in the presence of catalysts such as piperidine, NaOEt/EtOH, or AcOH/AcONH4 in benzene . Another method utilizes a one-pot synthesis involving 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free reactions and environmentally friendly solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H-chromene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Oxo-4H-chromene-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
4-Oxo-4H-chromene-7-carbonitrile can be compared with other similar compounds, such as:
2-Oxo-2H-chromene-3-carbonitrile: Known for its antimicrobial and antifungal activities.
7-Fluoro-4-oxo-4H-chromene-3-carbonitrile: Exhibits unique properties due to the presence of a fluorine atom, which enhances its biological activity.
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: This compound has been studied for its potential use in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-oxochromene-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMFLJPIYHCDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.